molecular formula C10H14N2O2 B13709456 2-Amino-2-(4-ethoxyphenyl)acetamide

2-Amino-2-(4-ethoxyphenyl)acetamide

Cat. No.: B13709456
M. Wt: 194.23 g/mol
InChI Key: ZXPYNPILWSFTQE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H14N2O2 It is a derivative of acetanilide, where the amino group is substituted at the second position and an ethoxy group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-ethoxyphenyl)acetamide typically involves the reaction of 4-ethoxyaniline with chloroacetyl chloride, followed by the addition of ammonia. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an analgesic and antipyretic agent.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its analgesic effects are thought to be due to its action on the sensory tracts of the spinal cord, while its antipyretic effects are mediated through its action on the hypothalamus to reduce the temperature set point. The compound may also interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoacetanilide: An ortho-isomer of aminoacetanilide with similar chemical properties.

    Phenacetin: A pain-relieving and fever-reducing drug with a similar structure but different pharmacological profile.

    N-(4-ethoxyphenyl)acetamide: A compound with a similar structure but lacking the amino group.

Uniqueness

2-Amino-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both an amino group and an ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-amino-2-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C10H14N2O2/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H2,12,13)

InChI Key

ZXPYNPILWSFTQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)N)N

Origin of Product

United States

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